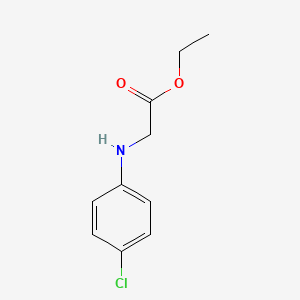

Ethyl N-(4-chlorophenyl)glycinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-chloroanilino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307175 | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2521-89-3 | |

| Record name | Glycine, N-(4-chlorophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2521-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 190326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2521-89-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ETHYL N-(4-CHLOROPHENYL)GLYCINATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Ethyl N-(4-chlorophenyl)glycinate" CAS number and properties

CAS Number: 2521-89-3

An In-depth Technical Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential, albeit currently underexplored, relevance in drug discovery based on the activities of structurally related compounds.

Chemical and Physical Properties

This compound is an N-substituted glycine ester. The presence of a 4-chlorophenyl group significantly influences its physicochemical properties. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 2521-89-3 | [1][2] |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][3] |

| Molecular Weight | 213.66 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temperature | 2-8°C | [2] |

| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [1] |

| Synonyms | Ethyl (4-chloroanilino)acetate, N-(4-Chlorophenyl)glycine Ethyl Ester | [1] |

Note: Explicit experimental values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. Some sources provide computed or estimated values which should be used with caution.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of ethyl chloroacetate with 4-chloroaniline. This method is straightforward and can be performed in a standard laboratory setting.

Experimental Protocol

Reaction Scheme:

Materials:

-

4-Chloroaniline

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Ethanol (EtOH)

Procedure: [4]

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloroaniline (1 equivalent) in ethanol.

-

To this solution, add finely powdered potassium carbonate or cesium carbonate (approximately 2 equivalents). The mixture will be heterogeneous.[4]

-

Slowly add ethyl chloroacetate (1 equivalent) to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Potential Biological and Pharmacological Relevance

While there is a lack of direct studies on the biological activity of this compound, the broader class of N-aryl glycine esters and compounds with a 4-chlorophenyl moiety have been investigated for various pharmacological activities.

-

Anticonvulsant Activity: Arylsemicarbazones containing a p-chlorophenyl substituent have demonstrated significant anticonvulsant effects in preclinical models.[5] This suggests that the chlorophenyl group can be a key pharmacophore for CNS-active compounds.

-

Anti-inflammatory and Analgesic Properties: Derivatives of α-amino-γ-(p-chlorophenyl)-tetrahydrofuran-2-one have shown anti-inflammatory activity.[6] Additionally, N-(1-(4-chlorophenyl)ethyl)-2-(substituted phenoxy)acetamide derivatives have been explored for their potential as anticancer, anti-inflammatory, and analgesic agents.[7]

-

Enzyme Inhibition: (4-Cyanophenyl)glycine derivatives have been developed as reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology.[8] This highlights the potential for N-aryl glycine scaffolds to be tailored for specific enzyme inhibition.

-

Antimicrobial and Antiviral Activity: N-aryl glycine derivatives are precursors to various heterocyclic compounds that have been evaluated for their antimicrobial and antiviral properties.[9][10]

The structural motif of this compound serves as a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The presence of the reactive secondary amine and the ester functionality allows for a variety of chemical modifications to explore structure-activity relationships.

Logical Relationship Diagram for Drug Discovery Potential

The following diagram illustrates the logical progression from the core structure of this compound to potential therapeutic applications based on the activities of related compounds.

Caption: Potential therapeutic avenues for derivatives of this compound.

Conclusion

This compound is a readily synthesizable compound with a clear chemical profile. While direct biological data is currently limited, the pharmacological activities of its structural analogs suggest that this compound and its derivatives are of significant interest for further investigation in drug discovery and development, particularly in the areas of neurology, inflammation, and oncology. This guide provides a foundational resource for researchers looking to explore the potential of this and related N-aryl glycine esters.

References

- 1. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glycine, N-(4-chlorophenyl)-, ethyl ester | 2521-89-3 [chemicalbook.com]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticonvulsant activity of p-chlorophenyl substituted arylsemicarbazones--the role of primary terminal amino group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological properties of derivatives of alpha-amino-beta-(p-chlorobenzoyl)-propionic acid and alpha-amino-gamma-(p-chlorophenyl)-tetrahydrofuran-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

"Ethyl N-(4-chlorophenyl)glycinate" chemical structure and IUPAC name

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate

This technical guide provides a comprehensive overview of this compound, including its chemical structure, nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Nomenclature

This compound is an organic compound featuring a 4-chlorophenyl group attached to the nitrogen of a glycine ethyl ester.

IUPAC Name: The systematically generated IUPAC name for this compound is ethyl 2-(4-chloroanilino)acetate [1].

Synonyms: This compound is also known by several other names, including:

-

Ethyl (4-chlorophenyl)glycinate[1]

-

Glycine, N-(4-chlorophenyl)-, ethyl ester[1]

-

N-(4-chlorophenyl)-glycine ethyl ester[1]

Chemical Structure:

Caption: Logical relationship of the structural components.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |

| Molecular Weight | 213.66 g/mol | [1] |

| CAS Number | 2521-89-3 | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P -1 | [1] |

| Unit Cell a | 5.373 Å | [1] |

| Unit Cell b | 7.575 Å | [1] |

| Unit Cell c | 14.127 Å | [1] |

| Unit Cell α | 75.83° | [1] |

| Unit Cell β | 87.73° | [1] |

| Unit Cell γ | 72.99° | [1] |

Experimental Protocols

Synthesis of this compound

A straightforward and effective method for the synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate[2].

Materials:

-

4-chloroaniline

-

Ethyl chloroacetate

-

Potassium carbonate (or Cesium carbonate), finely powdered

-

Ethanol (EtOH)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer for larger scale)

-

Heating mantle

-

Standard laboratory glassware for workup and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline in ethanol.

-

Addition of Base: Add approximately 2 equivalents of finely powdered potassium carbonate to the solution. This will result in a heterogeneous mixture.

-

Addition of Ester: While stirring vigorously, slowly add 1 equivalent of ethyl chloroacetate to the mixture.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid carbonate.

-

Purification: The crude product can be purified by recrystallization from ethanol[2].

Caption: Experimental workflow for the synthesis.

References

"Ethyl N-(4-chlorophenyl)glycinate" molecular weight and formula

This document provides the fundamental physicochemical properties of Ethyl N-(4-chlorophenyl)glycinate, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

The molecular formula and weight are key identifiers for any chemical compound. For this compound, these properties are summarized below.

| Property | Value |

| Molecular Formula | C10H12ClNO2[1][2] |

| Molecular Weight | 213.66 g/mol [1][2] |

| CAS Number | 2521-89-3[1][2] |

Below is a diagram illustrating the relationship between the compound's name and its core molecular properties.

Caption: Relationship between compound name, formula, and weight.

References

"Ethyl N-(4-chlorophenyl)glycinate" solubility and stability data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility and stability data for Ethyl N-(4-chlorophenyl)glycinate. Due to a scarcity of published quantitative data for this specific compound, this document focuses on providing qualitative solubility information and comprehensive, standardized experimental protocols that can be employed to determine its solubility and stability profiles.

Core Compound Information

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 2521-89-3 | PubChem |

| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem[1] |

| Molecular Weight | 213.66 g/mol | PubChem[1] |

Solubility Data

Table 1: Qualitative Solubility Profile of this compound

| Solvent Class | Representative Solvents | Expected Solubility |

| Polar Protic | Water, Ethanol, Methanol | Limited in water; likely soluble in alcohols |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Likely Soluble |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Likely Soluble |

Experimental Protocol: Determination of Aqueous and Organic Solubility

To obtain quantitative solubility data, the following equilibrium solubility method can be employed.

Objective: To determine the concentration of this compound at saturation in various solvents at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a single solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For colloidal suspensions, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent (in which the compound is freely soluble) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of a compound.

Stability Data

Specific stability data for this compound is not available in the public domain. A safety data sheet for a similar compound, N-(4-Chlorophenyl)glycine methyl ester, indicates that it is "Stable under recommended storage conditions," which suggests that the ethyl ester is also likely to be stable under standard storage (cool, dry place).[3] However, comprehensive stability studies are necessary to understand its degradation profile under various stress conditions.

Table 2: Potential Degradation Pathways and Stress Conditions

| Stress Condition | Potential Degradation Pathway |

| Acidic/Basic pH | Hydrolysis of the ester linkage to form N-(4-chlorophenyl)glycine and ethanol. |

| Oxidative | Oxidation of the amine or aromatic ring. |

| Thermal | General decomposition at elevated temperatures. |

| Photolytic | Degradation upon exposure to UV or visible light. |

Experimental Protocol: Stability Indicating Method and Forced Degradation Studies

This protocol outlines the steps to develop a stability-indicating analytical method and perform forced degradation studies to understand the stability of this compound.

Objective: To identify the degradation products and degradation pathways of this compound under various stress conditions.

Part 1: Development of a Stability-Indicating HPLC Method

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products. A C18 column is often a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Method Validation: Validate the analytical method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust. The specificity is critical for a stability-indicating method, meaning it can resolve the parent peak from all degradation product peaks.

Part 2: Forced Degradation Studies

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS) is highly recommended for peak purity analysis and identification of degradation products.

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with HCl (e.g., 0.1 M) and heat (e.g., 60-80 °C) for a specified time.

-

Base Hydrolysis: Treat the sample solution with NaOH (e.g., 0.1 M) at room temperature or with gentle heating.

-

Oxidation: Treat the sample solution with H₂O₂ (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80-100 °C) in an oven.

-

Photodegradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Sample Analysis: Neutralize the acidic and basic samples before injection into the HPLC system. Analyze all samples using the validated stability-indicating HPLC method.

-

Data Evaluation:

-

Determine the percentage of degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Use PDA to check for peak purity.

-

If available, use LC-MS to determine the mass of the degradation products to aid in their structural elucidation.

-

Diagram: Logical Flow for Stability Testing

Caption: A logical workflow for conducting stability studies on a chemical compound.

References

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl N-(4-chlorophenyl)glycinate, a versatile organic intermediate. The document details its chemical and physical properties, outlines a common synthesis protocol, and summarizes available crystallographic data. This information is intended to support researchers and professionals in drug development and organic synthesis.

Core Chemical Information

This compound, also known as ethyl 2-(4-chloroanilino)acetate, is a glycine ethyl ester derivative.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 213.66 g/mol | [1][2][3] |

| CAS Number | 2521-89-3 | [1][3] |

| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [1] |

| Canonical SMILES | CCOC(=O)CNC1=CC=C(C=C1)Cl | [1] |

| InChI Key | ZNVVKZDSSWMTGQ-UHFFFAOYSA-N | [1] |

Synthesis Protocol

A straightforward and commonly cited method for the preparation of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate.[4]

Experimental Protocol: Synthesis of this compound[4]

Materials:

-

4-chloroaniline

-

Ethyl chloroacetate

-

Potassium carbonate (or Cesium carbonate)

-

Ethanol (EtOH)

Procedure:

-

Dissolve 4-chloroaniline in ethanol.

-

Add approximately 2 equivalents of finely powdered potassium carbonate to the solution. This will form a heterogeneous mixture.

-

Slowly add 1 equivalent of ethyl chloroacetate to the stirring mixture.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Upon completion, the crude product can be purified by recrystallization from ethanol.

dot graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; product [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Nodes sub1 [label="4-chloroaniline", class="reagent"]; sub2 [label="Ethyl Chloroacetate", class="reagent"]; base [label="K₂CO₃ / EtOH", class="reagent"]; mix [label="Combine & Reflux", class="process"]; purify [label="Recrystallize", class="process"]; final_product [label="this compound", class="product"];

// Edges sub1 -> mix; sub2 -> mix; base -> mix; mix -> purify [label="Crude Product"]; purify -> final_product [label="Purified Product"]; } /**

-

Caption: Synthesis workflow for this compound. */ enddot

Physicochemical and Crystallographic Data

The structural and physical properties of this compound have been characterized. A crystal structure is available in the Crystallography Open Database under the number 2239900.[1]

| Parameter | Value | Reference |

| Crystal System | Triclinic | [1] |

| Space Group | P -1 | [1] |

| Unit Cell a | 5.373 Å | [1] |

| Unit Cell b | 7.575 Å | [1] |

| Unit Cell c | 14.127 Å | [1] |

| Unit Cell α | 75.83° | [1] |

| Unit Cell β | 87.73° | [1] |

| Unit Cell γ | 72.99° | [1] |

| Residual Factor | 0.0665 | [1] |

Biological and Pharmacological Context

While detailed biological activity for this compound itself is not extensively documented in the public literature, its core structure is a component of various molecules with noted biological activities. For instance, derivatives of N-arylcinnamamides containing a chlorophenyl moiety have been investigated for their antibacterial properties, with some showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).[5][6][7]

Furthermore, the related compound p-chlorophenylglycine is a known intermediate in the synthesis of pesticides, specifically the arylpyrrole nitrile insecticide and acaricide, chlorfenapyr.[8] Acetamide derivatives, which share some structural similarities, have been explored for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[9]

The logical relationship for the utility of this compound is as a building block in the synthesis of more complex, biologically active molecules.

dot graph LogicalRelationship { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

// Node styles start_node [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate_node [label="Chemical Derivatization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; end_node [label="Bioactive Compounds\n(e.g., Antimicrobials, Pesticides)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="rounded,filled"];

// Edges start_node -> intermediate_node [label="Precursor"]; intermediate_node -> end_node [label="Leads to"]; } /**

-

Caption: Role as a precursor in developing bioactive compounds. */ enddot

Conclusion

This compound is a readily synthesizable chemical intermediate. Its value lies primarily in its utility as a scaffold for the development of more complex molecules with potential applications in pharmacology and agriculture. The provided synthesis protocol and structural data offer a solid foundation for researchers engaging in the synthesis and application of this compound and its derivatives. Further research into the direct biological activities of this molecule and its analogues is warranted.

References

- 1. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [oakwoodchemical.com]

- 3. glycine, N-(4-chlorophenyl)-, ethyl ester | 2521-89-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. CN106083628A - A kind of method preparing p-chlorophenylglycine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)glycinate is a chemical compound with applications as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its known history, synthesis, and physicochemical properties. Detailed experimental protocols for its preparation and available spectral data are presented to support further research and development.

Introduction

This compound, also known by its IUPAC name ethyl 2-(4-chloroanilino)acetate, is an N-aryl glycine ester. While the broader class of N-aryl glycine derivatives has a more extensive history, particularly in the synthesis of dyes and biologically active molecules, the specific discovery and a detailed historical timeline for this compound are not well-documented in readily available literature. Its primary role appears to be that of a precursor or building block in the synthesis of more complex molecules. A notable modern reference from 2014 by Bouali et al. describes its synthesis and crystal structure, treating it as a known starting material for the preparation of sydnone derivatives, which are investigated for their biological activities.[1] This suggests that while its initial discovery may not be a landmark event, its utility in synthetic chemistry is recognized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. The data is compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2] |

| Molecular Weight | 213.66 g/mol | [2] |

| CAS Number | 2521-89-3 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents like ethanol and methanol | |

| Computed XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 213.0556563 | [2] |

| Monoisotopic Mass | 213.0556563 | [2] |

Synthesis

The most commonly cited method for the synthesis of this compound is the reaction of 4-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate.

General Reaction Scheme

Caption: General reaction for the synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of the 2014 publication by Bouali et al. on the crystal structure of ethyl 2-(4-chloroanilino)acetate.[1]

3.2.1. Materials and Equipment

-

4-chloroaniline

-

Anhydrous sodium acetate

-

Ethyl chloroacetate

-

Ethanol

-

Reflux apparatus

-

Stirring and heating equipment

-

Filtration apparatus

-

Crystallization dishes

3.2.2. Procedure

-

A solution of 4-chloroaniline (2.22 g, 0.0174 mol), anhydrous sodium acetate (2.14 g, 0.0261 mol, 1.5 equivalents), and ethyl chloroacetate (2.13 g, 0.0174 mol) in ethanol is prepared.[1]

-

The reaction mixture is heated under reflux for 18 hours.[1]

-

After cooling, the solvent is removed under reduced pressure.[1]

-

The residue is treated with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield single crystals of ethyl 2-(4-chloroanilino)acetate.[1]

Experimental Workflow Diagram

Caption: Step-by-step synthesis workflow.

Spectral Data

Table 2: Spectroscopic Data

| Technique | Observed Features (for related compounds) | Reference |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons, and the methylene and NH protons of the glycine moiety. For the closely related Ethyl N-(4-chlorophenyl)-N-ethylglycinate: δ 7.15 (d, J = 9.1 Hz, 2H), 6.55 (d, J = 9.1 Hz, 2H), 4.19 (q, J = 7.2 Hz, 2H), 3.98 (s, 2H), 3.43 (q, J = 7.2 Hz, 2H), 1.26 (t, J = 7.0 Hz, 3H), 1.19 (t, J = 7.0 Hz, 3H). | [3] |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the aliphatic carbons of the ethyl and glycine portions. For Ethyl N-(4-chlorophenyl)-N-ethylglycinate: δ 170.9, 146.4, 128.9, 121.6, 113.1, 61.0, 52.3, 46.2, 14.1, 12.3 ppm. | [3] |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and C-Cl stretching. For Ethyl N-(4-chlorophenyl)-N-ethylglycinate: Vmax (KBr)/cm⁻¹: 2971, 1741, 1501, 1192, 806. | [3] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. | [2] |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and signaling pathways directly associated with this compound. However, the broader class of N-acyl glycine esters has been shown to possess biological activities. For instance, some N-acyl glycines interact with GABA-A receptors and glycine receptors.[4] It is plausible that this compound could serve as a scaffold for the development of novel biologically active compounds, which is supported by its use as a precursor for sydnone derivatives known for their pharmacological potential.[1] Further research is required to elucidate any intrinsic biological effects of this specific compound.

Conclusion

This compound is a valuable synthetic intermediate. While its own history of discovery is not prominently documented, its utility in the synthesis of other compounds is established. This guide provides a consolidated resource of its known properties, a detailed experimental protocol for its synthesis, and available spectral information. The lack of data on its specific biological activity presents an opportunity for future research to explore the potential pharmacological applications of this and related N-aryl glycine esters.

References

Spectroscopic Profile of Ethyl N-(4-chlorophenyl)glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl N-(4-chlorophenyl)glycinate, a compound of interest in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Chemical Structure and Properties

-

IUPAC Name: ethyl 2-(4-chloroanilino)acetate[1]

-

Synonyms: this compound, Glycine, N-(4-chlorophenyl)-, ethyl ester[1]

-

CAS Number: 2521-89-3[1]

-

Molecular Formula: C₁₀H₁₂ClNO₂[1]

-

Molecular Weight: 213.66 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~1.25 | Triplet | 3H | -CH₂-CH₃ |

| ~3.85 | Singlet | 2H | -NH-CH₂ -COO- |

| ~4.15 | Quartet | 2H | -CH₂ -CH₃ |

| ~4.50 | Broad Singlet | 1H | -NH - |

| ~6.60 | Doublet | 2H | Aromatic CH (ortho to NH) |

| ~7.10 | Doublet | 2H | Aromatic CH (meta to NH) |

¹³C NMR Data

¹³C NMR data for this compound is available and provides key insights into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 14.2 | -CH₂-C H₃ |

| 45.8 | -NH-C H₂-COO- |

| 61.5 | -C H₂-CH₃ |

| 114.0 | Aromatic CH |

| 123.3 | Aromatic C-Cl |

| 129.1 | Aromatic CH |

| 146.5 | Aromatic C-NH |

| 169.8 | C =O (Ester) |

Note: Specific peak assignments for the aromatic carbons can vary and may require further 2D NMR experiments for definitive confirmation.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

Spectral width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0 to 220 ppm.

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1600, ~1500 | Medium | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

| ~820 | Strong | C-H Out-of-plane bend (para-disubstituted) |

| ~750 | Medium | C-Cl Stretch |

Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is typically used.

Sample Preparation and Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity | Proposed Fragment Ion |

| 213 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 215 | Low | [M+2]⁺ (Molecular ion, ³⁷Cl isotope) |

| 140 | High | [M - COOC₂H₅]⁺ |

| 127 | High | [Cl-C₆H₄-NH]⁺ |

| 111 | Moderate | [Cl-C₆H₄]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation and Analysis: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the GC.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

References

"Ethyl N-(4-chlorophenyl)glycinate" as a synthetic building block

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)glycinate as a Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile bifunctional molecule containing a secondary amine and an ethyl ester, making it a valuable building block in organic synthesis. The presence of the electron-withdrawing 4-chlorophenyl group modulates the reactivity of the aniline nitrogen, and the glycine backbone provides a convenient scaffold for the introduction of further diversity. This combination of features has led to its use as a key intermediate in the synthesis of a range of more complex molecules, including pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, supported by experimental data and protocols.

Physicochemical and Structural Data

A summary of the key physicochemical and structural properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ClNO₂ | [2][3] |

| Molecular Weight | 213.66 g/mol | [2][3] |

| CAS Number | 2521-89-3 | [2] |

| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in organic solvents like ethanol and methanol; limited solubility in water. | [1] |

| Crystal System | Triclinic | [2] |

| Space Group | P-1 | [2] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the N-alkylation of 4-chloroaniline with an ethyl haloacetate, typically ethyl chloroacetate or ethyl bromoacetate.[4] The reaction is carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

A general workflow for this synthesis is depicted below:

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Transformations

This compound serves as a versatile scaffold for a variety of chemical transformations, primarily involving the secondary amine and the ethyl ester functionalities.

Reactions at the Nitrogen Atom

The secondary amine can undergo several important reactions:

-

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives. This is a common strategy to introduce a wide range of substituents.

-

N-Alkylation/Arylation: Further alkylation or arylation can be achieved, though it may require stronger conditions compared to the initial synthesis due to the reduced nucleophilicity of the nitrogen.

-

Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonylated products, which are themselves important pharmacophores.

Caption: Key reactions involving the secondary amine of this compound.

Reactions Involving the Ester Group

The ethyl ester functionality can be readily transformed:

-

Hydrolysis: Saponification with a base (e.g., NaOH, KOH) or acid-catalyzed hydrolysis yields the corresponding carboxylic acid, N-(4-chlorophenyl)glycine.

-

Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amides.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Research and Drug Discovery

The N-(4-chlorophenyl) scaffold is a common feature in many biologically active molecules. Derivatives of this compound have been investigated for a range of therapeutic applications.

Anticancer Agents Targeting the PI3K/AKT Pathway

Derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been identified as potent anticancer agents, particularly against glioblastoma.[5] One such compound demonstrated its anticancer effects by inhibiting the serine/threonine kinase AKT2, a critical component of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[5]

Caption: Inhibition of the PI3K/AKT signaling pathway by an N-(4-chlorophenyl) derivative.

Other Potential Applications

-

Anticonvulsants: The N-(4-chlorophenyl)amine scaffold is also being explored for the development of novel anticonvulsant compounds for managing generalized seizures.[5]

-

Cosmetic Ingredients: N-substituted cinnamamide derivatives bearing a 4-chlorophenyl group have shown promise as tyrosinase inhibitors for treating hyperpigmentation.[6]

-

Agrochemicals: The reactivity of the core structure allows for modifications that could lead to the development of new herbicides or fungicides.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general procedure for the N-alkylation of anilines.[4]

-

Materials:

-

4-chloroaniline

-

Ethyl chloroacetate

-

Potassium carbonate (finely powdered)

-

Ethanol (anhydrous)

-

-

Procedure:

-

To a stirred solution of 4-chloroaniline (1.0 eq) in anhydrous ethanol, add finely powdered potassium carbonate (2.0 eq).

-

Slowly add ethyl chloroacetate (1.0 eq) to the heterogeneous mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

-

Hydrolysis to N-(4-chlorophenyl)glycine

-

Materials:

-

This compound

-

Sodium hydroxide (1 M aqueous solution)

-

Ethanol

-

Hydrochloric acid (1 M aqueous solution)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (2.0 eq).

-

Stir the mixture at room temperature or gentle heat until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture in an ice bath and acidify to pH ~4-5 by the dropwise addition of 1 M hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford N-(4-chlorophenyl)glycine.

-

Conclusion

This compound is a readily accessible and highly versatile synthetic building block. Its dual functionality allows for a wide range of chemical transformations, making it an important intermediate in the synthesis of diverse molecular scaffolds. Its applications in the development of new therapeutic agents, particularly in oncology, highlight its significance in modern drug discovery and medicinal chemistry. The straightforward synthetic protocols and predictable reactivity of this compound ensure its continued use in both academic and industrial research settings.

References

- 1. CAS 2573-31-1: ethyl N-(3-chlorophenyl)glycinate [cymitquimica.com]

- 2. Glycine, N-(4-chlorophenyl)-, ethyl ester | C10H12ClNO2 | CID 302644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [oakwoodchemical.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Discovery of (E)-3-(4-chlorophenyl)-N-(5-hydroxypentyl)acrylamide among N-substituted cinnamamide derivatives as a novel cosmetic ingredient for hyperpigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of Ethyl N-(4-chlorophenyl)glycinate

For Immediate Release

[City, State] – [Date] – Ethyl N-(4-chlorophenyl)glycinate, a versatile synthetic intermediate, is emerging as a critical building block in the development of novel therapeutic agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of its synthesis, chemical properties, and, most importantly, its significant potential in the synthesis of bioactive molecules with promising pharmacological activities. This document outlines key experimental protocols and presents quantitative data to facilitate further research and development in medicinal chemistry.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 2521-89-3) is a glycine ester derivative characterized by a 4-chlorophenyl substituent on the nitrogen atom. Its molecular structure makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds, which are foundational scaffolds in many approved drugs. The presence of the chloro-substituted phenyl ring, the secondary amine, and the ethyl ester functionality provides multiple reactive sites for chemical modification, enabling the construction of diverse molecular architectures. This guide will focus on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antifungal and anticancer agents.

Physicochemical Properties and Synthesis

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂ClNO₂ | PubChem |

| Molecular Weight | 213.66 g/mol | PubChem |

| CAS Number | 2521-89-3 | PubChem |

| IUPAC Name | ethyl 2-(4-chloroanilino)acetate | PubChem |

| Appearance | Solid (based on typical synthesis outcomes) | |

| Solubility | Soluble in common organic solvents like ethanol and THF. | ResearchGate |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the reaction of 4-chloroaniline with ethyl chloroacetate.

Experimental Protocol:

-

Materials: 4-chloroaniline, ethyl chloroacetate, potassium carbonate (or cesium carbonate), ethanol.

-

Procedure:

-

Dissolve 4-chloroaniline in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a base, such as finely powdered potassium carbonate (approximately 2 equivalents), to the solution.

-

Slowly add ethyl chloroacetate (1 equivalent) to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid inorganic salts and wash with a small amount of ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

-

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Ethyl N-(4-chlorophenyl)glycinate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted pyrimidine derivatives utilizing Ethyl N-(4-chlorophenyl)glycinate as a key starting material. The methodologies described are grounded in established principles of heterocyclic chemistry and are designed to be a practical guide for laboratory synthesis and further research in drug discovery and development.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The synthesis of novel pyrimidine analogs is a continuous effort in the quest for more potent and selective therapeutic agents. This document outlines a versatile synthetic route to novel 4-(4-chlorophenylamino)-pyrimidin-5-carboxylate derivatives starting from this compound. The described protocol involves a one-pot, two-step reaction sequence, leveraging the reactivity of N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to facilitate the formation of a key intermediate, which subsequently undergoes cyclocondensation with urea or thiourea.

General Reaction Scheme

The proposed synthesis proceeds via an initial reaction of this compound with DMF-DMA to form a reactive enamine intermediate. This intermediate is then treated in situ with urea or thiourea, leading to a cyclocondensation reaction to afford the target pyrimidine derivatives.

Caption: General reaction scheme for the synthesis of pyrimidine derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

This protocol details the synthesis of the pyrimidin-2-one derivative through the reaction of this compound with DMF-DMA followed by cyclocondensation with urea.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Urea

-

Anhydrous Toluene

-

Sodium Methoxide (NaOMe)

-

Methanol

-

Ethanol

-

Ethyl acetate

-

Hexane

-

Glacial Acetic Acid

Equipment:

-

Round-bottom flask with a reflux condenser and a nitrogen inlet

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Apparatus for thin-layer chromatography (TLC)

-

Apparatus for column chromatography

Procedure:

-

Formation of the Enamine Intermediate:

-

To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (1.2 eq).

-

Reflux the reaction mixture under a nitrogen atmosphere for 2-4 hours.

-

Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The formation of a new, more polar spot corresponding to the enamine intermediate should be observed.

-

-

Cyclocondensation with Urea:

-

After the formation of the enamine is complete, cool the reaction mixture to room temperature.

-

Add urea (1.5 eq) and a catalytic amount of sodium methoxide (0.2 eq) to the reaction mixture.

-

Reflux the mixture for an additional 6-8 hours, continuing to monitor by TLC. The disappearance of the enamine intermediate spot and the appearance of a new, more polar product spot indicates the progress of the cyclization.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a few drops of glacial acetic acid.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimal amount of methanol and precipitate the crude product by adding cold water.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.

-

Protocol 2: Synthesis of Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

This protocol describes the synthesis of the 2-thioxopyrimidine derivative using thiourea in the cyclocondensation step.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Thiourea

-

Anhydrous Ethanol

-

Potassium Carbonate (K₂CO₃)

-

Hydrochloric Acid (1 M)

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Same as in Protocol 1.

Procedure:

-

Formation of the Enamine Intermediate:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Cyclocondensation with Thiourea:

-

After cooling the reaction mixture from the previous step, add thiourea (1.5 eq) and potassium carbonate (2.0 eq).

-

Reflux the mixture in anhydrous ethanol for 8-12 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

-

Add water to the residue and acidify to pH ~6 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate.

-

Data Presentation

The following table summarizes hypothetical but representative quantitative data for the synthesis of the pyrimidine derivatives. Actual yields may vary depending on reaction conditions and scale.

| Product | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| Ethyl 4-(4-chlorophenylamino)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | This compound | DMF-DMA, Urea, NaOMe | 10-12 | 65-75 | 185-188 |

| Ethyl 4-(4-chlorophenylamino)-2-thioxo-1,2-dihydropyrimidine-5-carboxylate | This compound | DMF-DMA, Thiourea, K₂CO₃ | 12-16 | 60-70 | 202-205 |

Visualization of Experimental Workflow and Plausible Mechanism

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of the target pyrimidine derivatives.

Caption: Experimental workflow for pyrimidine synthesis.

Plausible Signaling Pathway for Biological Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the EGFR pathway. The 4-anilino-pyrimidine scaffold is a known pharmacophore for EGFR kinase inhibitors.

References

Application Notes and Protocols: Synthesis of Polysubstituted Pyrrolidines via Reaction of Ethyl N-(4-chlorophenyl)glycinate with Chalcones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between ethyl N-(4-chlorophenyl)glycinate and chalcones represents a powerful and versatile method for the synthesis of highly functionalized and stereochemically complex pyrrolidine derivatives. This transformation proceeds through an in-situ generation of an azomethine ylide from the amino ester, which then undergoes a 1,3-dipolar cycloaddition with the chalcone acting as the dipolarophile. The resulting polysubstituted pyrrolidines are valuable scaffolds in medicinal chemistry, as the pyrrolidine ring is a core structural motif in a wide array of biologically active natural products and synthetic pharmaceuticals.

The significance of this reaction lies in its ability to rapidly construct molecular complexity from readily available starting materials. By varying the substituents on both the chalcone and the N-aryl glycine ester, a diverse library of pyrrolidine-based compounds can be generated, which is highly advantageous for structure-activity relationship (SAR) studies in drug discovery programs. The products of this reaction have potential applications as anticancer, anti-inflammatory, antibacterial, and antifungal agents.

Reaction Principle

The core of this synthetic strategy is the 1,3-dipolar cycloaddition reaction. An azomethine ylide, a transient 1,3-dipole, is generated in situ from this compound. This is typically achieved through condensation with an aldehyde or via deprotonation of the corresponding imine. In the context of this reaction with chalcones, the azomethine ylide is often formed by the thermal decarboxylation of an intermediate formed from the amino acid ester. The electron-deficient double bond of the chalcone (an α,β-unsaturated ketone) serves as an excellent dipolarophile, reacting with the azomethine ylide to form a five-membered pyrrolidine ring with high regioselectivity and often with good diastereoselectivity. The reaction can lead to the formation of up to four new contiguous stereocenters.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The derivatives synthesized through this reaction can be screened for a variety of pharmacological activities:

-

Anticancer Activity: Many substituted pyrrolidines have demonstrated potent cytotoxic effects against various cancer cell lines.

-

Anti-inflammatory Properties: The pyrrolidine core can be found in molecules designed to inhibit inflammatory pathways.

-

Antibacterial and Antifungal Agents: Functionalized pyrrolidines have shown promising activity against a range of microbial pathogens.

-

Antiviral Activity: Certain pyrrolidine derivatives have been investigated for their potential to inhibit viral replication.

The modular nature of this synthesis allows for the systematic modification of the substituents on the pyrrolidine ring, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of various polysubstituted pyrrolidines from the reaction of this compound with a series of substituted chalcones. The data is compiled from analogous reactions reported in the scientific literature.

| Chalcone Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| H | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-phenylpyrrolidine-2-carboxylate | 85 | 90:10 |

| 4-OCH₃ | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate | 88 | 92:8 |

| 4-Cl | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-chlorophenyl)pyrrolidine-2-carboxylate | 82 | 88:12 |

| 4-NO₂ | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(4-nitrophenyl)pyrrolidine-2-carboxylate | 75 | >95:5 |

| 2-Cl | Ethyl 2-(4-chlorophenyl)-4-benzoyl-5-(2-chlorophenyl)pyrrolidine-2-carboxylate | 78 | 85:15 |

Experimental Protocols

General Procedure for the Synthesis of Polysubstituted Pyrrolidines

This protocol is a representative procedure adapted from similar 1,3-dipolar cycloaddition reactions.

Materials:

-

This compound

-

Substituted chalcone

-

Anhydrous toluene

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Column chromatography apparatus (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol) and the desired substituted chalcone (1.0 mmol).

-

Add 20 mL of anhydrous toluene to the flask.

-

The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

After completion of the reaction (typically 8-12 hours, as indicated by the disappearance of the starting materials), the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

The fractions containing the pure product are combined and the solvent is evaporated to yield the polysubstituted pyrrolidine.

-

The structure of the final product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Spectroscopic Data for a Representative Product (R = H):

| Analysis | Data |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.90-7.20 (m, 14H, Ar-H), 5.15 (d, 1H, J = 7.2 Hz, NCH), 4.60 (d, 1H, J = 7.2 Hz, CH-Ph), 4.20 (q, 2H, J = 7.1 Hz, OCH₂), 3.90 (dd, 1H, J = 8.0, 7.2 Hz, CH-CO), 3.50-3.30 (m, 2H, CH₂), 1.25 (t, 3H, J = 7.1 Hz, CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 198.5 (C=O, benzoyl), 172.0 (C=O, ester), 145.0, 140.2, 138.5, 134.0, 129.5, 129.0, 128.8, 128.5, 128.0, 127.5, 127.0, 120.0 (Ar-C), 70.5 (NCH), 65.0 (CH-Ph), 61.5 (OCH₂), 55.0 (CH-CO), 45.0 (CH₂), 14.2 (CH₃) |

| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 2980 (C-H), 1735 (C=O, ester), 1680 (C=O, ketone), 1590, 1490 (C=C, aromatic), 1240 (C-O), 820 (C-Cl) |

| MS (ESI) | m/z calculated for C₂₇H₂₆ClNO₃ [M+H]⁺: 464.16, found: 464.18 |

Visualizations

Caption: Reaction mechanism for pyrrolidine synthesis.

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)glycinate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-(4-chlorophenyl)glycinate serves as a crucial synthetic intermediate in medicinal chemistry, primarily in the construction of more complex heterocyclic scaffolds with pronounced biological activities. While the compound itself is not typically the final active pharmaceutical ingredient, its utility lies in its ready conversion to derivatives, most notably mesoionic sydnones. These sydnone derivatives, particularly those bearing a 4-chlorophenyl substituent at the N-3 position, have demonstrated a range of pharmacological effects, including anti-inflammatory and antibacterial properties.

This document provides detailed application notes and protocols for the synthesis and biological evaluation of bioactive compounds derived from this compound, focusing on a series of sydnone-chalcone hybrids.

Application Notes: From Intermediate to Bioactive Derivatives

This compound is the foundational starting material for the synthesis of 3-(4-chlorophenyl)sydnone. This sydnone is then further functionalized, for example, by acetylation to yield 4-acetyl-3-(4-chlorophenyl)sydnone. This acetylated intermediate is a key precursor for the synthesis of a variety of chalcone-bearing sydnones through Claisen-Schmidt condensation with different aromatic aldehydes. The resulting 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones have shown promising anti-inflammatory and antibacterial activities.[1][2] The presence of both the sydnone and chalcone moieties in a single molecule is thought to contribute to these biological effects.[1][2]

Quantitative Data Summary

The following tables summarize the anti-inflammatory and antibacterial activities of a series of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones derived from this compound.

Table 1: Anti-inflammatory Activity of Sydnone-Chalcone Derivatives [1]

| Compound ID | Substituent (Ar) | % Inhibition of Edema at 3h (100 mg/kg) |

| 3c | 4-Chlorophenyl | 49 |

| 3d | 4-Methoxyphenyl | 39 |

| 3e | 4-Nitrophenyl | 45 |

| 3f | 4-N,N-Dimethylaminophenyl | 51 |

| 3g | 2-Nitrophenyl | 42 |

| 3h | 2-Chlorophenyl | 47 |

| Ibuprofen (Standard) | - | Not specified in the same table |

Activity was measured using the carrageenan-induced rat paw edema method.

Table 2: Antibacterial Activity of Sydnone-Chalcone Derivatives (Zone of Inhibition in mm) [2]

| Compound ID | Substituent (Ar) | S. aureus (250 µg/ml) | E. coli (250 µg/ml) |

| 3c | 4-Chlorophenyl | 18 | 17 |

| 3e | 4-Nitrophenyl | 19 | 18 |

| Standard (Not specified) | - | Not specified in the same table | Not specified in the same table |

Activity was determined using the cup plate method.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-chlorophenyl)sydnone from this compound

This protocol outlines the initial steps to create the core sydnone structure from the starting glycinate.

Materials:

-

This compound

-

Sodium nitrite

-

Hydrochloric acid

-

Acetic anhydride

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Hydrolysis and Nitrosation:

-

Hydrolyze this compound to N-(4-chlorophenyl)glycine using standard aqueous acid or base conditions, followed by neutralization.

-

Dissolve the resulting N-(4-chlorophenyl)glycine in a suitable solvent and cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite in water.

-

Acidify the mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5°C to form N-nitroso-N-(4-chlorophenyl)glycine.

-

-

Cyclodehydration to Sydnone:

-

Isolate the N-nitroso intermediate.

-

Add the N-nitroso-N-(4-chlorophenyl)glycine to an excess of acetic anhydride at room temperature.

-

Stir the mixture until the reaction is complete (typically monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the 3-(4-chlorophenyl)sydnone.

-

Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.

-

Protocol 2: Synthesis of 4-acetyl-3-(4-chlorophenyl)sydnone[2]

Materials:

-

3-(4-chlorophenyl)sydnone

-

Glacial acetic acid

-

Phosphorous pentoxide

-

Heating mantle

-

Reflux condenser

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-(4-chlorophenyl)sydnone in glacial acetic acid.

-

Add phosphorous pentoxide to the solution.

-

Heat the mixture under reflux for the appropriate time (monitor by TLC).

-

After cooling, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize to yield 4-acetyl-3-(4-chlorophenyl)sydnone.[2]

Protocol 3: Synthesis of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones (General Procedure)[2]

Materials:

-

4-acetyl-3-(4-chlorophenyl)sydnone

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Ethanol

-

Aqueous sodium hydroxide solution

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve 4-acetyl-3-(4-chlorophenyl)sydnone in ethanol.

-

Add the substituted aromatic aldehyde to the solution.

-

Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with constant stirring.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/ethyl acetate mixture) to obtain the pure sydnone-chalcone derivative.[2]

Protocol 4: In vivo Anti-inflammatory Activity Assessment (Carrageenan-Induced Rat Paw Edema)[1]

Materials:

-

Wistar albino rats

-

Test compounds (sydnone-chalcone derivatives)

-

Ibuprofen (standard drug)

-

1% Carrageenan suspension in normal saline

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the animals into groups (control, standard, and test groups).

-

Administer the test compounds (e.g., 100 mg/kg, p.o.) and the standard drug (Ibuprofen, 100 mg/kg, p.o.) to the respective groups. The control group receives the vehicle only.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 5 h).

-

Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Protocol 5: In vitro Antibacterial Activity Assessment (Cup Plate Method)[2]

Materials:

-

Bacterial strains (Staphylococcus aureus, Escherichia coli)

-

Nutrient agar medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic solution

-

Sterile Petri plates

-

Sterile cork borer

Procedure:

-

Prepare and sterilize the nutrient agar medium and pour it into sterile Petri plates.

-

Allow the agar to solidify.

-

Prepare a lawn culture of the test bacterial strain on the agar surface.

-

Using a sterile cork borer, create wells (cups) of uniform diameter in the agar.

-

Add a defined volume of the test compound solution (e.g., at a concentration of 250 µg/ml) and the standard antibiotic solution into separate wells.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Caption: Synthetic pathway from this compound to bioactive sydnone-chalcone derivatives.

Caption: Overall workflow from synthesis to biological evaluation of sydnone-chalcone derivatives.

References

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)glycinate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl N-(4-chlorophenyl)glycinate as a key intermediate in the synthesis of agrochemicals, with a specific focus on the insecticide, chlorfenapyr. Detailed experimental protocols for the synthesis of this compound and its subsequent conversion to chlorfenapyr are provided, along with relevant quantitative data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active compounds. Its structure, featuring a reactive secondary amine, an ester functional group, and a chlorinated phenyl ring, makes it a versatile precursor for the construction of more complex molecular architectures. In the agrochemical industry, this compound serves as a crucial starting material for the synthesis of certain pesticides. This document outlines the synthetic pathway from this compound to the commercially significant insecticide, chlorfenapyr.

Synthetic Pathway Overview

The overall synthetic route involves three main stages:

-

Synthesis of this compound: The preparation of the starting material from 4-chloroaniline and ethyl chloroacetate.

-

Hydrolysis to p-Chlorophenylglycine: The conversion of the ethyl ester to the corresponding carboxylic acid, a key intermediate for the subsequent cyclization reaction.

-

Synthesis of Chlorfenapyr: A multi-step process involving cyclization, bromination, and ethoxymethylation to yield the final active ingredient.